
2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl-: is a chemical compound with the molecular formula C19H28N2O5 It is a derivative of piperazinedione, characterized by the presence of a 2,4-dimethoxyphenyl group and a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl- typically involves the reaction of piperazine derivatives with appropriate aldehydes or ketones. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amines.
Scientific Research Applications
Chemistry: In chemistry, 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its efficacy against different biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are investigated for their ability to interact with specific biological pathways and molecular targets.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effect.
Comparison with Similar Compounds
- 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-(6-hydroxyhexyl)-
- 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-(2,4-hexadienyl)-
Comparison: Compared to similar compounds, 2,3-Piperazinedione, 1-((2,4-dimethoxyphenyl)methyl)-4-hexyl- is unique due to its specific substitution pattern. The presence of the hexyl chain and the 2,4-dimethoxyphenyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
78201-59-9 |
|---|---|
Molecular Formula |
C19H28N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-hexylpiperazine-2,3-dione |
InChI |
InChI=1S/C19H28N2O4/c1-4-5-6-7-10-20-11-12-21(19(23)18(20)22)14-15-8-9-16(24-2)13-17(15)25-3/h8-9,13H,4-7,10-12,14H2,1-3H3 |
InChI Key |
DEJXEQMGDZBWQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCN(C(=O)C1=O)CC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14430751.png)
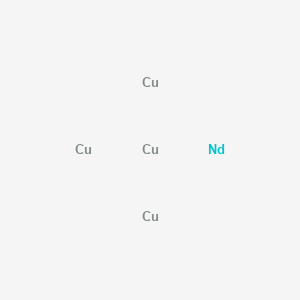

![2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol](/img/structure/B14430758.png)
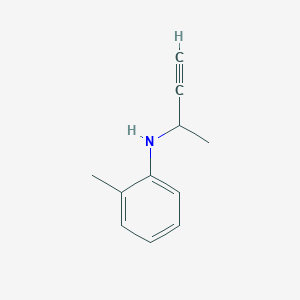
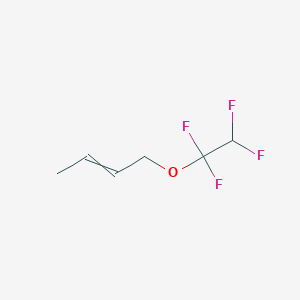
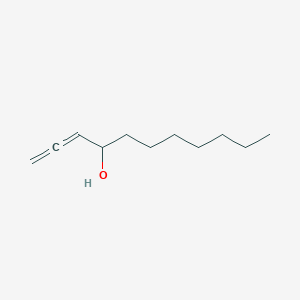
![Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14430783.png)
![2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14430786.png)
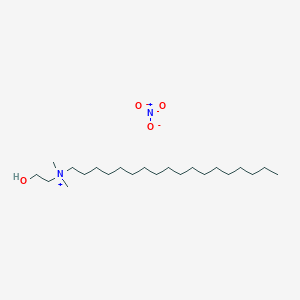
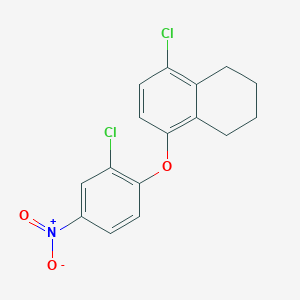
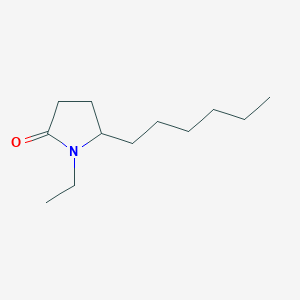
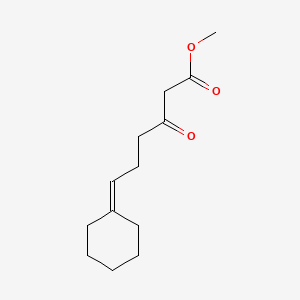
![Silane, trimethyl[1-(phenylseleno)ethenyl]-](/img/structure/B14430825.png)
